REACTION_CXSMILES
|
C([O:5][C:6](=[O:25])[CH:7]([C:15]1[CH:20]=[C:19]([F:21])[C:18]([C:22]#[N:23])=[CH:17][C:16]=1[F:24])C(OC(C)(C)C)=O)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[C:22]([C:18]1[C:19]([F:21])=[CH:20][C:15]([CH2:7][C:6]([OH:25])=[O:5])=[C:16]([F:24])[CH:17]=1)#[N:23]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C(C(=O)OC(C)(C)C)C1=C(C=C(C(=C1)F)C#N)F)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 12 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure and chased with toluene (2×)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C=C1F)CC(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |